Cas no 1032591-39-1 (benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate)

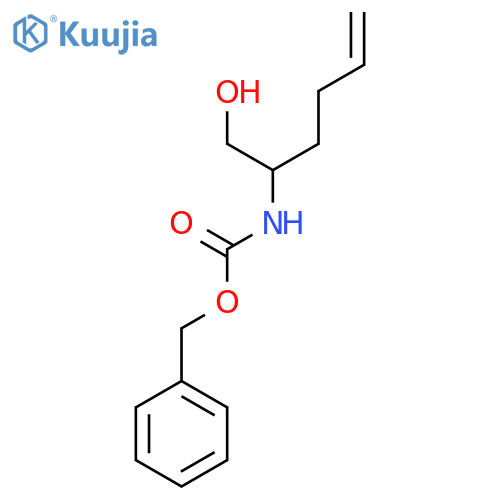

1032591-39-1 structure

商品名:benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate

- EN300-7037231

- 1032591-39-1

-

- インチ: 1S/C14H19NO3/c1-2-3-9-13(10-16)15-14(17)18-11-12-7-5-4-6-8-12/h2,4-8,13,16H,1,3,9-11H2,(H,15,17)

- InChIKey: CFKXEDLEJJCEJZ-UHFFFAOYSA-N

- ほほえんだ: OCC(CCC=C)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7037231-2.5g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 2.5g |

$2492.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-0.05g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 0.05g |

$1068.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-0.1g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 0.1g |

$1119.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-5.0g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 5g |

$3687.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-0.25g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 0.25g |

$1170.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-0.5g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 0.5g |

$1221.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-10.0g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 10g |

$5467.0 | 2023-05-25 | ||

| Enamine | EN300-7037231-1.0g |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |

1032591-39-1 | 1g |

$1272.0 | 2023-05-25 |

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1032591-39-1 (benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬